molecular formula C14H11Cl3 B15095583 2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene CAS No. 18826-54-5

2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene

Cat. No.: B15095583
CAS No.: 18826-54-5
M. Wt: 285.6 g/mol
InChI Key: OTXYJKPMQHUVSA-UHFFFAOYSA-N
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Description

Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with chlorine atoms. The general mechanism involves the formation of a sigma-bond between the benzene ring and the electrophile, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas). Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce less chlorinated benzene derivatives.

Scientific Research Applications

Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield various products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- include:

Uniqueness

The uniqueness of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to other chlorinated benzene derivatives.

Properties

CAS No.

18826-54-5

Molecular Formula

C14H11Cl3

Molecular Weight

285.6 g/mol

IUPAC Name

2,4-dichloro-1-(2-chloro-2-phenylethyl)benzene

InChI

InChI=1S/C14H11Cl3/c15-12-7-6-11(14(17)9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,13H,8H2

InChI Key

OTXYJKPMQHUVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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